molecular formula C14H13ClO3 B13866180 3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol

3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol

Cat. No.: B13866180
M. Wt: 264.70 g/mol
InChI Key: WVYBYZZYDDOZBX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxyphenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-chloro-4-[(4-methoxyphenyl)methoxy]benzyl alcohol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy groups can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenol: Similar structure but lacks the 4-methoxybenzyl group.

    4-Methoxyphenol: Lacks the chloro group and the 4-methoxybenzyl group.

    3-Chloro-4-methoxyphenethylamine: Contains an ethylamine group instead of the phenol group.

Uniqueness

3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

3-chloro-4-[(4-methoxyphenyl)methoxy]phenol

InChI

InChI=1S/C14H13ClO3/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8,16H,9H2,1H3

InChI Key

WVYBYZZYDDOZBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl

Origin of Product

United States

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